molecular formula C24H15Cl2N3O2S B11184366 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B11184366
M. Wt: 480.4 g/mol
InChI Key: CBFCNOHAMHPADJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of chlorinated aromatic rings and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, including condensation, substitution, and cyclization reactions. The starting materials often include 2-chlorophenyl derivatives and quinazoline compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione include other quinazoline derivatives and pyrrolidine-2,5-dione compounds. These compounds share structural features but may differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its combination of chlorinated aromatic rings and the sulfanyl linkage, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H15Cl2N3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(6-chloro-4-phenylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C24H15Cl2N3O2S/c25-15-10-11-18-16(12-15)22(14-6-2-1-3-7-14)28-24(27-18)32-20-13-21(30)29(23(20)31)19-9-5-4-8-17(19)26/h1-12,20H,13H2

InChI Key

CBFCNOHAMHPADJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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